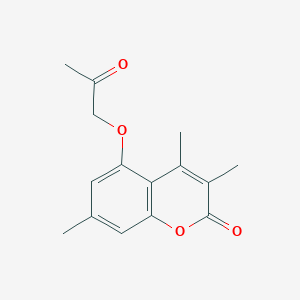

![molecular formula C14H18ClN3O2S B5544093 5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives involves reactions of chloronicotinonitrile with various reagents. For instance, N,N'-Dimethylthiourea and tetrahydro-2-pyrimidinethiol react with 2-chloronicotinonitrile, leading to displacement of the chlorine by nitrogen and secondary cyclizations to form new ring systems. This process exemplifies the synthetic approaches used for similar compounds, highlighting the versatility and reactivity of nicotinonitrile derivatives (Coppola & Shapiro, 1981).

Molecular Structure Analysis

Although the specific molecular structure analysis of "5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile" is not detailed in the provided research, the structural investigations of similar compounds, such as the characterization of 3,5-diaryl-1,2,4,6-thiatriazine 1-oxides, offer insights into the molecular architecture of nicotinonitrile derivatives. The structures are often confirmed by techniques such as X-ray crystallography, showcasing the complex and diverse nature of these molecules (Kong, Kim, & Park, 2000).

Chemical Reactions and Properties

The chemical reactivity of nicotinonitrile derivatives is highlighted by their reactions with various reagents. For instance, the reaction of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids leads to cyclization and formation of different derivatives under the influence of sulfuric acid, demonstrating the compounds' versatile chemical properties and reactivity (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including crystal and molecular structures, phase transitions, and vibrations, are studied to understand their stability and behavior under various conditions. The investigations into dimethyl bipyridyl complexes with chloranilic acid reveal insights into hydrogen bonding, phase transitions, and molecular packing, contributing to the understanding of the physical characteristics of similar compounds (Bator et al., 2011).

Chemical Properties Analysis

The exploration of chemical properties is further exemplified by the synthesis and antiviral activity of thiadiazole sulfonamides, where derivatives of nicotinonitrile are synthesized and their biological activities assessed. This research indicates the potential for diverse chemical modifications and the exploration of biological applications of nicotinonitrile derivatives, underscoring their chemical versatility (Chen et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research in the field of heterocyclic chemistry highlights the synthesis and reactivity of nicotinonitrile derivatives, which are structurally related to the compound . For instance, studies have shown that reactions involving nicotinonitrile can lead to the formation of complex heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. These synthetic pathways often involve the introduction of sulfonyl and methyl groups, which are key features of the compound of interest (Coppola & Shapiro, 1981).

Potential for Drug Development

The structural motif of nicotinonitrile derivatives, including the presence of sulfonyl and chloro groups, has been explored for its potential in drug development. Compounds with similar structures have been investigated for their antiprotozoal activity, demonstrating the importance of these moieties in medicinal chemistry. Such research underscores the potential of 5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile in the synthesis of new therapeutic agents (Ismail et al., 2003).

Role in Organic Synthesis

The use of dimethyl sulfoxide (DMSO), a solvent related to the sulfonyl group present in the compound, has been extensively studied for its versatility in organic synthesis. DMSO can participate in a variety of chemical reactions, serving as a solvent, reagent, or reactant. Its properties may provide insights into the reactivity and potential applications of sulfonyl-containing compounds in organic synthesis and chemical research (Jones-Mensah et al., 2016).

Eigenschaften

IUPAC Name |

5-chloro-4,6-dimethyl-2-(4-methylpiperidin-1-yl)sulfonylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2S/c1-9-4-6-18(7-5-9)21(19,20)14-12(8-16)10(2)13(15)11(3)17-14/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAAJRKQGXDALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

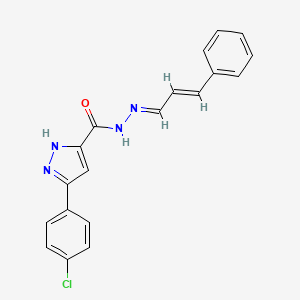

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

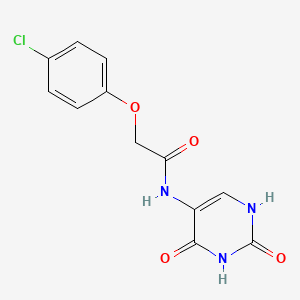

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)